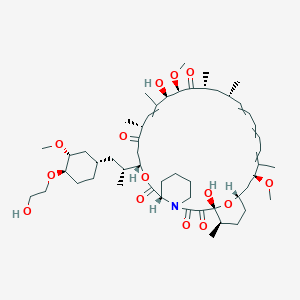

Everolimus

Description

Propriétés

IUPAC Name |

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H83NO14/c1-32-16-12-11-13-17-33(2)44(63-8)30-40-21-19-38(7)53(62,68-40)50(59)51(60)54-23-15-14-18-41(54)52(61)67-45(35(4)28-39-20-22-43(66-25-24-55)46(29-39)64-9)31-42(56)34(3)27-37(6)48(58)49(65-10)47(57)36(5)26-32/h11-13,16-17,27,32,34-36,38-41,43-46,48-49,55,58,62H,14-15,18-26,28-31H2,1-10H3/b13-11+,16-12+,33-17+,37-27+/t32-,34-,35-,36-,38-,39+,40+,41+,43-,44+,45+,46-,48-,49+,53-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKVAMNSJSFKALM-GKUWKFKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCO)C)C)O)OC)C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OCCO)C)/C)O)OC)C)C)/C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H83NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040599 | |

| Record name | Everolimus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

958.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159351-69-6 | |

| Record name | Everolimus | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159351-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Everolimus [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159351696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Everolimus | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01590 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Everolimus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-Dihydroxy-12-((1R)-2-((1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl)-1-methylethyl)-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo(30.3.1.0(sup 4,9))hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentaone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EVEROLIMUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HW64Q8G6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EVEROLIMUS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8255 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Everolimus: A Deep Dive into the Molecular Mechanism of Action in Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Everolimus is an orally administered, second-generation inhibitor of the mammalian target of rapamycin (mTOR), a pivotal serine/threonine kinase in cellular signaling.[1][2] It exerts its potent anti-proliferative and anti-angiogenic effects primarily through the allosteric inhibition of the mTOR Complex 1 (mTORC1).[3][4] By forming a complex with the intracellular protein FKBP12, this compound effectively halts downstream signaling cascades crucial for cell growth, proliferation, and metabolism.[3][5] This targeted action leads to cell cycle arrest, inhibition of protein synthesis, and a reduction in tumor angiogenesis, making it a valuable therapeutic agent in various malignancies, including renal cell carcinoma, breast cancer, and neuroendocrine tumors.[6][7] This document provides a comprehensive technical overview of the molecular mechanisms underpinning this compound's anticancer activity, details key experimental methodologies for its study, and presents quantitative data on its efficacy.

The PI3K/AKT/mTOR Signaling Pathway: A Central Regulator of Cell Growth

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a critical intracellular signaling network that governs fundamental cellular processes such as growth, proliferation, survival, and metabolism.[6][8] Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[4][9] The pathway is typically activated by growth factors binding to receptor tyrosine kinases, which in turn activates PI3K.[8] Activated PI3K phosphorylates and activates AKT, a serine/threonine kinase that subsequently activates mTOR through a series of intermediate steps.[8]

mTOR functions as the catalytic subunit of two distinct protein complexes: mTORC1 and mTORC2.[3][4]

-

mTORC1 is composed of mTOR, raptor, and mLST8 and is sensitive to inhibition by this compound.[4] It acts as a central processor of signals from nutrients, energy levels, and growth factors to control protein synthesis, lipid synthesis, and autophagy.[6]

-

mTORC2 , which includes mTOR, rictor, and mLST8, is generally considered insensitive to acute this compound treatment at clinically relevant concentrations.[1][4] Its primary role is to activate AKT through phosphorylation at the Serine 473 site, contributing to cell survival and proliferation.[4]

dot

Core Mechanism of Action of this compound

This compound is a derivative of rapamycin (sirolimus) and functions as a highly specific, allosteric inhibitor of mTORC1.[1][5] Its mechanism is not based on direct inhibition of the mTOR kinase domain at pharmacologically achievable concentrations but rather on a gain-of-function mechanism involving an intracellular receptor.[4]

Binding to FKBP12 and Allosteric Inhibition of mTORC1

The primary action of this compound begins with its diffusion across the cell membrane and high-affinity binding to the intracellular immunophilin, FK506-binding protein 12 (FKBP12).[3][4][5] This creates a drug-protein complex (this compound-FKBP12).[3] This complex then binds directly to the FRB (FKBP12-Rapamycin Binding) domain of mTOR within the mTORC1 complex.[2][10] This binding event does not block the catalytic site but allosterically inhibits mTORC1 activity, preventing it from phosphorylating its key downstream substrates.[2][4]

dot

Downstream Effects of mTORC1 Inhibition

The inhibition of mTORC1 by the this compound-FKBP12 complex leads to a cascade of downstream effects that collectively contribute to its anti-tumor activity.[3]

mTORC1 controls protein synthesis primarily through two key substrates: S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1).[4][6]

-

S6K1: this compound prevents the mTORC1-mediated phosphorylation and activation of S6K1.[4] Active S6K1 normally phosphorylates the ribosomal protein S6 (RPS6) and other components of the translational machinery, promoting the translation of a specific class of mRNAs known as 5' TOP (terminal oligopyrimidine tract) mRNAs, which encode for ribosomal proteins and elongation factors.[11] Inhibition of S6K1 thus leads to a broad reduction in translational capacity and protein synthesis.[11]

-

4E-BP1: In its hypophosphorylated state, 4E-BP1 binds tightly to the eukaryotic translation initiation factor 4E (eIF4E), preventing it from assembling the eIF4F complex required for cap-dependent translation initiation.[4] mTORC1 phosphorylates 4E-BP1, causing it to release eIF4E, thereby allowing translation to proceed.[4] this compound treatment maintains 4E-BP1 in its active, hypophosphorylated state, sequestering eIF4E and potently inhibiting the translation of key pro-proliferative proteins like c-Myc and Cyclin D1.[4][12]

By suppressing the synthesis of critical cell cycle regulators, this compound effectively blocks the progression of cancer cells from the G1 to the S phase of the cell cycle.[5] A key target in this process is Cyclin D1. The inhibition of Cyclin D1 synthesis, a direct consequence of reduced cap-dependent translation, prevents the formation of active Cyclin D1-CDK4/6 complexes.[13] This leads to the dephosphorylation and activation of the retinoblastoma (Rb) tumor suppressor protein, which then halts cell cycle progression at the G1 checkpoint.[13] Some studies also suggest that this compound can stimulate the autophagy-mediated degradation of Cyclin D1, further contributing to G1 arrest.[13]

This compound also exhibits significant anti-angiogenic properties.[1] It reduces the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that is activated under hypoxic conditions common in solid tumors.[4][5] By inhibiting mTORC1, this compound can suppress the translation of HIF-1α mRNA.[4] This leads to a subsequent decrease in the expression and secretion of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic cytokine, thereby starving the tumor of its required blood supply.[1][3]

Quantitative Analysis of this compound Activity

The anti-proliferative effect of this compound varies across different cancer cell types.[1] This sensitivity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the drug concentration required to inhibit cell growth by 50%.

In Vitro Efficacy

This compound demonstrates potent growth-inhibitory activity against a broad range of tumor cell lines, with IC50 values typically ranging from the sub-nanomolar to the low micromolar range.[1][4]

| Cell Line | Cancer Type | Exposure Time | IC50 Value (nM) | Reference |

| BT474 | Breast Cancer | Not Specified | 71 | [14] |

| Primary Breast Cancer Cells | Breast Cancer | Not Specified | 156 | [14] |

| NCI-H460 | Non-Small Cell Lung Cancer | Not Specified | 65.94 ± 1.35 | [15] |

| NCI-H661 | Non-Small Cell Lung Cancer | Not Specified | 23.18 ± 1.34 | [15] |

| MCF-7 | Breast Cancer | 48 hours | ~200 | [16] |

| Caki-2 | Renal Cell Carcinoma | 72 hours | >10,000 | [17] |

| Caki-2 | Renal Cell Carcinoma | 168 hours | 1,006 | [17] |

| 786-O | Renal Cell Carcinoma | 72 hours | >10,000 | [17] |

| 786-O | Renal Cell Carcinoma | 168 hours | 1,151 | [17] |

Table 1: In Vitro Efficacy (IC50) of this compound in Various Cancer Cell Lines. Note the significant difference in IC50 for renal cell lines with shorter vs. longer exposure times, highlighting the cytostatic rather than cytotoxic nature of the drug.[1][17]

Pharmacodynamic Biomarkers

The activity of this compound in clinical and preclinical settings is often monitored by measuring the phosphorylation status of downstream mTORC1 targets. A significant reduction in the phosphorylation of S6 and 4E-BP1 serves as a robust pharmacodynamic biomarker of target engagement.[18][19]

| Biomarker | Treatment | System | Effect | Reference |

| p-S6 | 10 mg/day or ≥50 mg/week | Patient Tumors | Near complete inhibition | [19] |

| p-4E-BP1 | 10 mg/day or ≥50 mg/week | Patient Tumors | Significant inhibition | [19] |

| p-S6 | This compound | T-cell Lymphoma Cell Lines | Complete inhibition | [12][20] |

| p-4E-BP1 | This compound | Explant Human Breast Tissues | Significant reduction | [21] |

| Protein Synthesis | 1 µM this compound | RCC Cell Lines | Significant decrease | [11] |

Table 2: Pharmacodynamic Effects of this compound on mTORC1 Signaling. Inhibition of downstream effector phosphorylation confirms the on-target activity of the drug.

Key Experimental Protocols

The elucidation of the mechanism of action of this compound relies on a set of standard molecular and cell biology techniques.

Cell Viability and Proliferation Assay (e.g., WST-1/MTT)

This assay is used to determine the IC50 value of this compound by measuring the metabolic activity of cultured cells, which correlates with cell number.

-

Cell Seeding: Plate cancer cells in a 96-well microplate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for a specified period (e.g., 48, 72, or 168 hours).[15][17] Include a vehicle-only control (e.g., DMSO).

-

Reagent Incubation: Add 10 µL of a tetrazolium salt-based reagent (like WST-1 or MTT) to each well and incubate for 1-4 hours at 37°C. Viable cells will metabolize the salt into a colored formazan product.

-

Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 450 nm for WST-1).

-

Analysis: Normalize the absorbance values to the vehicle control wells. Plot the percentage of cell viability against the logarithm of the drug concentration and fit a dose-response curve to calculate the IC50 value.

Western Blotting for Phosphoprotein Analysis

Western blotting is the gold-standard method for assessing the phosphorylation status of mTOR pathway proteins.[22][23]

dot

-

Sample Preparation: Treat cells with this compound for the desired time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

-

SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a protein solution (e.g., 5% Bovine Serum Albumin or non-fat milk) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-S6 Ser235/236, phospho-4E-BP1 Thr37/46) overnight at 4°C. Also, probe separate blots with antibodies against the total protein (e.g., total S6) as a loading control.

-

Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vitro mTOR Kinase Assay

This cell-free assay directly measures the ability of this compound to inhibit mTORC1's kinase activity.[24]

-

Component Preparation: Purify active mTORC1 complex from cultured cells (e.g., HEK293E cells stimulated with insulin).[25] Purify an inactive kinase substrate, such as recombinant S6K1 or 4E-BP1.[24] Prepare the this compound-FKBP12 complex.

-

Kinase Reaction: In a microcentrifuge tube, combine the active mTORC1, the substrate protein, and varying concentrations of the this compound-FKBP12 complex in a kinase buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl₂, 5 mM MnCl₂).[24]

-

Initiation: Start the reaction by adding ATP (e.g., 100 µM).[24] Incubate at 30°C for 30 minutes.

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

Analysis: Analyze the reaction products via Western blotting using a phospho-specific antibody against the substrate (e.g., anti-phospho-S6K1 Thr389) to determine the extent of inhibition.

Mechanisms of Resistance to this compound

Despite its efficacy, both intrinsic and acquired resistance to this compound can limit its clinical utility.

Feedback Activation of Akt

A major mechanism of resistance involves the loss of a negative feedback loop. S6K1, when activated by mTORC1, normally phosphorylates and promotes the degradation of Insulin Receptor Substrate 1 (IRS-1).[4] When this compound inhibits mTORC1 and S6K1, this negative feedback is lost, leading to the stabilization of IRS-1.[4] This enhances signaling upstream through PI3K to AKT. Furthermore, mTORC2, which is insensitive to this compound, can then phosphorylate and fully activate this pool of AKT, promoting cell survival signals that counteract the anti-proliferative effects of mTORC1 inhibition.[4][12]

Genetic Mutations

Acquired resistance can also arise from genetic mutations.

-

mTOR Mutations: Mutations within the FRB domain of mTOR can prevent the this compound-FKBP12 complex from binding, rendering the drug ineffective.

-

TSC1/TSC2 Mutations: While inactivating mutations in the TSC1 or TSC2 genes (negative regulators of mTOR) can confer initial hypersensitivity to this compound, secondary mutations in mTOR can override this sensitivity.

dot

Conclusion

This compound represents a cornerstone of targeted therapy, with a well-defined mechanism of action centered on the specific inhibition of the mTORC1 complex. By disrupting the crucial PI3K/AKT/mTOR signaling axis, it effectively reduces cancer cell proliferation, growth, and angiogenesis. The drug's activity is mediated through its binding to FKBP12 and subsequent allosteric inhibition of mTORC1, which prevents the phosphorylation of key downstream effectors like S6K1 and 4E-BP1.[1][3] This leads to a profound suppression of protein synthesis and G1 cell cycle arrest.[5][13] Understanding the quantitative aspects of its efficacy, the experimental protocols used for its characterization, and the molecular mechanisms of resistance is critical for optimizing its clinical use and developing next-generation strategies to overcome treatment failure.

References

- 1. This compound: An Review on the Mechanism of Action and Clinical Data_Chemicalbook [chemicalbook.com]

- 2. tandfonline.com [tandfonline.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. portlandpress.com [portlandpress.com]

- 7. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 8. Clinical evidence of the efficacy of this compound and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The mTORC1 inhibitor this compound has antitumor activity in vitro and produces tumor responses in patients with relapsed T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound induces G1 cell cycle arrest through autophagy-mediated protein degradation of cyclin D1 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. mTORC1 inhibitor RAD001 (this compound) enhances non-small cell lung cancer cell radiosensitivity in vitro via suppressing epithelial–mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ar.iiarjournals.org [ar.iiarjournals.org]

- 18. Biomarker Development for the Clinical Activity of the mTOR Inhibitor this compound (RAD001): Processes, Limitations, and Further Proposals - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Dose- and schedule-dependent inhibition of the mammalian target of rapamycin pathway with this compound: a phase I tumor pharmacodynamic study in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The mTORC1 inhibitor this compound has antitumor activity in vitro and produces tumor responses in patients with relapsed T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. aacrjournals.org [aacrjournals.org]

- 25. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

Everolimus and mTOR Pathway Inhibition: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism of action of everolimus, a critical inhibitor of the mammalian target of rapamycin (mTOR) signaling pathway. It details the molecular interactions, downstream cellular consequences, and key experimental methodologies used to characterize its activity.

Introduction to the mTOR Pathway

The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cellular metabolism, growth, proliferation, and survival.[1][2] It integrates signals from a variety of upstream cues, including growth factors, nutrients (especially amino acids), energy levels, and cellular stress.[3][4] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3][5]

-

mTORC1: Composed of mTOR, Raptor, mLST8, PRAS40, and Deptor, mTORC1 is a master regulator of cell growth.[1][3] It promotes anabolic processes like protein and lipid synthesis while limiting catabolic processes such as autophagy.[3][6] Its activity is sensitive to inhibition by rapamycin and its analogs, like this compound.[3]

-

mTORC2: Composed of mTOR, Rictor, mSIN1, GβL, PRR5/Protor-1, and DEPTOR, mTORC2 is primarily involved in regulating cellular survival and cytoskeletal dynamics.[3] It is considered relatively resistant to acute inhibition by rapamycin-class drugs, although prolonged treatment can interfere with its assembly and function.[7][8]

Dysregulation of the mTOR pathway is a common feature in various diseases, most notably in cancer, where it contributes to uncontrolled cell growth, proliferation, and angiogenesis.[5][6] This makes mTOR a key target for anticancer therapy.[9]

This compound: Mechanism of Action

This compound (RAD001) is an orally bioavailable derivative of rapamycin that functions as a potent and specific inhibitor of mTORC1.[9][10] Its mechanism is not a direct inhibition of the mTOR kinase domain but an allosteric one, mediated by an intracellular protein.

-

Binding to FKBP12: After entering the cell, this compound binds with high affinity to the immunophilin FK506-binding protein 12 (FKBP12).[7][11]

-

Formation of an Inhibitory Complex: The resulting this compound-FKBP12 complex acts as the functional inhibitor.[11][12]

-

Inhibition of mTORC1: This complex binds directly to the FKBP12-Rapamycin Binding (FRB) domain of mTOR within the mTORC1 complex.[7][12] This interaction prevents mTORC1 from associating with its downstream substrates, effectively blocking its signaling activity.[7]

This targeted inhibition of mTORC1 leads to a reduction in cell proliferation, growth, and angiogenesis.[13][14]

Caption: this compound forms a complex with FKBP12 to allosterically inhibit mTORC1.

The mTOR Signaling Cascade

This compound-mediated inhibition of mTORC1 disrupts critical upstream and downstream signaling events that govern cellular functions.

3.1 Upstream Regulation of mTORC1

mTORC1 integrates signals from growth factors via the PI3K/Akt pathway.

-

Growth Factor Signaling: Growth factors bind to receptor tyrosine kinases (RTKs), activating Phosphoinositide 3-kinase (PI3K).[5]

-

Akt Activation: PI3K activation leads to the phosphorylation and activation of Akt (also known as Protein Kinase B).[1][5]

-

TSC Complex Inhibition: A key negative regulator of mTORC1 is the tuberous sclerosis complex (TSC), a heterodimer of TSC1 and TSC2.[1] Activated Akt phosphorylates and inhibits the TSC complex.[8][14]

-

Rheb Activation: The TSC complex functions as a GTPase-activating protein (GAP) for the small G-protein Ras homolog enriched in brain (Rheb).[1][3] When the TSC complex is inhibited by Akt, Rheb remains in its active, GTP-bound state.

-

mTORC1 Activation: GTP-bound Rheb directly binds to and activates mTORC1, promoting its kinase activity.[3][15]

Caption: Upstream activation of mTORC1 via the PI3K/Akt signaling pathway.

3.2 Downstream Effects of mTORC1 Inhibition

By inhibiting mTORC1, this compound blocks the phosphorylation of its two best-characterized downstream effectors: S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[13]

-

Inhibition of S6K1: Inactivation of S6K1 leads to decreased protein synthesis by reducing the phosphorylation of ribosomal protein S6 and other components of the translational machinery.[13]

-

Activation of 4E-BP1: When mTORC1 is active, it phosphorylates 4E-BP1, causing it to release the eukaryotic translation initiation factor 4E (eIF4E). When mTORC1 is inhibited, 4E-BP1 remains hypophosphorylated, sequestering eIF4E and thereby suppressing the translation of specific mRNAs required for cell growth and proliferation.[5][8]

The combined effect is a potent cytostatic outcome, characterized by the arrest of cell cycle progression and a reduction in protein synthesis, ultimately inhibiting tumor growth.[12][16]

Caption: Downstream effects of mTORC1 inhibition by this compound.

Quantitative Data Summary

The clinical application of this compound is guided by its pharmacokinetic (PK) and pharmacodynamic (PD) properties, which have been characterized in various studies.

Table 1: Pharmacokinetic & Pharmacodynamic Parameters of this compound

| Parameter | Value / Observation | Clinical Context | Reference(s) |

|---|---|---|---|

| Therapeutic Window | Ctrough < 17.3 ng/mL | Associated with lower incidence of dose-limiting toxicities (DLTs) in metastatic breast cancer. | [17] |

| Maximal Inhibition | ~56% | Maximal inhibition of mTOR activity observed in peripheral blood mononuclear cells (PBMCs). | [17] |

| Dosing Regimens | Up to 70 mg/week or 10 mg/day | Found to be well-tolerated in a Phase I study of patients with advanced solid tumors. | [9] |

| Metabolism | Extensively metabolized by CYP3A4 | Indicates potential for drug-drug interactions with CYP3A4 inhibitors or inducers. | [7][9] |

| Interpatient Variability | 35% in AUC | Observed in renal transplantation setting, highlighting the need for therapeutic drug monitoring. |[9] |

Table 2: Clinical Trial Efficacy Data for this compound

| Trial / Study | Patient Population | Key Finding | Reference(s) |

|---|---|---|---|

| EXIST-2 | Angiomyolipoma with TSC or sLAM | Significant reduction in biomarkers VEGF-D (mean fold-change 0.36) and COL-IV (mean fold-change 0.54) after 24 weeks. | [18] |

| BOLERO-2 (Referenced) | Metastatic breast cancer (HR+) | Combination with exemestane improves outcomes in patients resistant to non-steroidal aromatase inhibitors. | [10][19] |

| SWOG S1207 | High-risk, early-stage breast cancer (HR+) | Adjuvant this compound + endocrine therapy did not improve overall invasive disease-free survival (IDFS). However, a benefit was suggested in the premenopausal subgroup (IDFS HR, 0.64). |[20] |

Key Experimental Protocols

Assessing the inhibitory activity of this compound on the mTOR pathway requires specific cellular and biochemical assays. The in vitro mTORC1 kinase assay is a foundational method for this purpose.

5.1 In Vitro mTORC1 Kinase Assay

This protocol details the measurement of mTORC1 kinase activity by quantifying the phosphorylation of a known substrate, such as 4E-BP1 or S6K1.

Objective: To determine the direct inhibitory effect of this compound on the kinase activity of immunoprecipitated mTORC1.

Methodology:

-

Cell Culture and Lysis:

-

Culture human embryonic kidney (HEK293E) cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.[15]

-

Lyse the cultured cells in a suitable lysis buffer (e.g., CHAPS-based buffer) containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

-

-

Immunoprecipitation of mTORC1:

-

Incubate the cell lysate with an antibody targeting an mTORC1-specific component (e.g., anti-mTOR or anti-Raptor antibody) conjugated to agarose or magnetic beads.[15]

-

Allow the complex to form by gentle rotation at 4°C.

-

Wash the beads several times with lysis buffer and then kinase assay buffer to remove non-specific binding proteins.

-

-

Kinase Reaction:

-

Resuspend the immunoprecipitated mTORC1 beads in a kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂).[21]

-

Add the test compound (this compound complexed with recombinant FKBP12) or a control vehicle to the reaction tubes and pre-incubate on ice.[15]

-

Add a recombinant, purified mTORC1 substrate (e.g., 150 ng of GST-4E-BP1 or 1 µg of inactive S6K1).[15][21]

-

Initiate the kinase reaction by adding ATP to a final concentration of 100-500 µM.[15][21]

-

Incubate the reaction at 30°C for 30-60 minutes with gentle agitation.[15][21]

-

-

Termination and Analysis:

-

Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling the samples.[15]

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Perform a Western blot analysis using a phospho-specific antibody against the substrate (e.g., anti-phospho-4E-BP1 Thr37/46 or anti-phospho-S6K1 Thr389) to detect the product of the kinase reaction.[21]

-

Use antibodies against total substrate and mTOR/Raptor as loading and immunoprecipitation controls, respectively.

-

Caption: Experimental workflow for an in vitro mTORC1 kinase inhibition assay.

Conclusion

This compound represents a cornerstone of targeted therapy aimed at the mTOR pathway. Its precise mechanism of action, involving the formation of an inhibitory complex with FKBP12 to allosterically inhibit mTORC1, has been well-characterized. This inhibition disrupts downstream signaling essential for protein synthesis and cell growth, providing a potent anti-proliferative effect. The data summarized herein from pharmacokinetic, pharmacodynamic, and clinical studies underscore its therapeutic application, while the detailed experimental protocols provide a framework for its continued investigation and the development of novel mTOR-pathway modulators. A thorough understanding of this pathway and the action of this compound is critical for drug development professionals seeking to leverage this key cellular control node for therapeutic benefit.

References

- 1. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cusabio.com [cusabio.com]

- 3. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 4. mTOR - Wikipedia [en.wikipedia.org]

- 5. news-medical.net [news-medical.net]

- 6. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]

- 7. clinicalpub.com [clinicalpub.com]

- 8. portlandpress.com [portlandpress.com]

- 9. ascopubs.org [ascopubs.org]

- 10. Evaluating the pharmacokinetics and pharmacodynamics of this compound for treating breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound induces Met inactivation by disrupting the FKBP12/Met complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Docking studies of FKBP12-mTOR inhibitors using binding predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound and mTOR inhibition in pancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of mTOR pathway by this compound cooperates with EGFR inhibitors in human tumours sensitive and resistant to anti-EGFR drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

- 16. researchgate.net [researchgate.net]

- 17. Real-world pharmacokinetics and pharmacodynamics of this compound in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics and pharmacodynamics of this compound in patients with renal angiomyolipoma and tuberous sclerosis complex or lymphangioleiomyomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. Phase III Randomized, Placebo-Controlled Trial of Endocrine Therapy ± 1 Year of this compound in Patients With High-Risk, Hormone Receptor-Positive, Early-Stage Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. aacrjournals.org [aacrjournals.org]

Introduction: The Advent of an mTOR Inhibitor

An in-depth technical guide on the discovery and synthesis of everolimus for researchers, scientists, and drug development professionals.

This compound (formerly known as RAD001) is a pivotal therapeutic agent in oncology and transplant medicine, functioning as a potent and specific inhibitor of the mammalian target of rapamycin (mTOR). It is a semi-synthetic derivative of sirolimus (rapamycin), a natural macrolide discovered in a soil sample from Easter Island (Rapa Nui).[1] Developed by Novartis, this compound was engineered to improve upon the pharmacokinetic profile of sirolimus while retaining its core mechanism of action.[2]

Initially developed as an immunosuppressant to prevent organ transplant rejection, its potent anti-proliferative and anti-angiogenic properties led to its extensive investigation and subsequent approval for various cancer types.[3][4] These include advanced renal cell carcinoma (RCC), hormone receptor-positive, HER2-negative breast cancer, and neuroendocrine tumors.[3] this compound exerts its therapeutic effect by selectively targeting the mTORC1 protein complex, a central regulator of cell growth, proliferation, metabolism, and angiogenesis.[5][6]

Discovery and Development Workflow

The development of this compound is a landmark example of rational drug design, building upon the discovery of a natural product. The journey began with the identification of rapamycin and its unique biological activity, which paved the way for the synthesis of analogs with enhanced therapeutic properties.

Caption: Logical workflow from the discovery of rapamycin to the clinical approval of this compound.

Mechanism of Action: The mTOR Signaling Pathway

This compound's mechanism of action is centered on the inhibition of the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in human cancers.

-

Binding to FKBP-12 : Inside the cell, this compound first forms a high-affinity complex with the immunophilin FK506 binding protein-12 (FKBP-12).[5][7]

-

Inhibition of mTORC1 : This this compound-FKBP-12 complex then binds directly to the mTOR complex 1 (mTORC1), inhibiting its kinase activity.[8][9] this compound is highly selective for mTORC1 over the related mTORC2 complex.[6]

-

Downstream Effects : Inhibition of mTORC1 prevents the phosphorylation of its key downstream effectors, namely ribosomal protein S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[10] This disruption leads to:

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Chemical Synthesis

This compound is synthesized via a semi-synthetic route starting from rapamycin (sirolimus). The core of the synthesis is the selective alkylation of the C40 hydroxyl group with a 2-hydroxyethyl moiety.

Caption: A generalized two-step chemical synthesis workflow for this compound from sirolimus.

Quantitative Data Summary

Preclinical In Vitro Activity

| Cell Line Type | Assay | Endpoint | Value | Reference |

| T-Cell Lymphoma (TCL) | ³H-Thymidine Incorporation | Inhibition of DNA Synthesis | ~10 nM (IC50) | [11] |

| Aggressive Lymphoma | Proliferation Assay | Proliferation Reduction | ~50% at 50 nM | [10] |

| Various Cancer Cells | Binding Assay | IC50 for FKBP-12 Binding | 5-6 nM | [12] |

| KB-31 Tumors (in vivo) | Tumor Volume Reduction | ED50 | 0.32 ± 0.04 mg/kg | [12] |

Clinical Pharmacokinetics & Efficacy

| Parameter | Population | Value | Reference |

| Pharmacokinetics | |||

| Time to Peak Concentration (Cmax) | Advanced Solid Tumors | 1-2 hours | [5][9] |

| Half-life | Transplant Patients | ~30 hours | [5] |

| Excretion | Transplant Patients | ~80% Feces, ~5% Urine | [5][9] |

| Clinical Efficacy | |||

| Progression-Free Survival (PFS) | Advanced RCC (vs. Placebo) | 4.0 months vs. 1.9 months | [13] |

| Objective Response Rate (ORR) | Pan-Cancer (TSC1/2, MTOR mutations) | 7% (2 of 30 patients) | [14][15] |

| PFS (Median) | Pan-Cancer (TSC1/2, MTOR mutations) | 2.3 months | [14][15] |

Key Experimental Protocols

General Protocol for this compound Synthesis

This protocol is a generalized summary based on published methods.[16][17]

-

Reaction Setup : Dissolve sirolimus in an appropriate organic solvent (e.g., toluene or ethyl acetate) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).[16]

-

Base Addition : Add a non-nucleophilic base, such as 2,6-Lutidine or N,N-Diisopropylethylamine (DIPEA), to the solution.[17]

-

Alkylation : Cool the mixture (e.g., to 0-5°C or up to 45-50°C depending on the specific patent) and slowly add the alkylating agent, 2-(t-butyldimethylsilyl)oxyethyl triflate, dissolved in the same solvent.[16] Allow the reaction to proceed for several hours with stirring until completion, which can be monitored by HPLC.

-

Work-up : Quench the reaction and neutralize the mixture, for example, with a saturated sodium bicarbonate (NaHCO₃) solution.[16] Extract the organic phase with a suitable solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude protected this compound intermediate.

-

Deprotection : Dissolve the crude intermediate in a solvent (e.g., ethyl acetate). Add an acid, such as aqueous hydrochloric acid (HCl), dropwise at a controlled temperature (e.g., 0-5°C).[17] Stir until the silyl protecting group is cleaved.

-

Final Isolation and Purification : Neutralize the reaction mixture again and perform an aqueous work-up as described in step 4. The resulting crude this compound is then purified, typically by column chromatography or recrystallization from a solvent system like ethyl acetate/ether, to yield the final product with high purity.[16]

Cell Proliferation Assay (³H-Thymidine Incorporation)

This method assesses the anti-proliferative effects of this compound on cancer cell lines.[11]

-

Cell Seeding : Plate cancer cells (e.g., T-cell lymphoma lines) in 96-well microtiter plates at a predetermined density and allow them to adhere overnight.

-

Drug Treatment : Treat the cells with various concentrations of this compound (e.g., 1, 10, 100 nM) or a vehicle control (e.g., DMSO) for a specified period (e.g., 48-72 hours).

-

Radiolabeling : Add ³H-thymidine to each well and incubate for an additional period (e.g., 4-8 hours) to allow for its incorporation into newly synthesized DNA.

-

Cell Harvesting : Harvest the cells onto glass fiber filters using a cell harvester.

-

Quantification : Measure the amount of incorporated ³H-thymidine using a liquid scintillation counter. The counts per minute (CPM) are directly proportional to the rate of cell proliferation.

-

Data Analysis : Calculate the percentage of proliferation inhibition relative to the vehicle control for each this compound concentration and determine the IC50 value (the concentration at which 50% of proliferation is inhibited).

Western Blot for mTOR Pathway Inhibition

This protocol is used to detect changes in the phosphorylation status of mTOR pathway proteins.[10]

-

Cell Lysis : Treat cells with this compound as in the proliferation assay. After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE : Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting :

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of mTOR pathway proteins (e.g., anti-phospho-S6, anti-total-S6, anti-phospho-4E-BP1).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system. The intensity of the bands corresponding to the phosphorylated proteins is compared to the total protein levels to assess the degree of pathway inhibition.

References

- 1. This compound: the first approved product for patients with advanced renal cell cancer after sunitinib and/or sorafenib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resourceshub.rarebeacon.org [resourceshub.rarebeacon.org]

- 3. This compound - NCI [cancer.gov]

- 4. Development of this compound, a novel oral mTOR inhibitor, across a spectrum of diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. clinicalpub.com [clinicalpub.com]

- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. A phase II trial of the oral mTOR inhibitor this compound in relapsed aggressive lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The mTORC1 inhibitor this compound has antitumor activity in vitro and produces tumor responses in patients with relapsed T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biomarker Development for the Clinical Activity of the mTOR Inhibitor this compound (RAD001): Processes, Limitations, and Further Proposals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Phase II Clinical Trial of this compound in a Pan-Cancer Cohort of Patients with mTOR Pathway Alterations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound synthesis - chemicalbook [chemicalbook.com]

- 17. WO2016020664A1 - Process for the synthesis of this compound and intermediates thereof - Google Patents [patents.google.com]

Everolimus: A Technical Guide to its Function as a Selective mTORC1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Everolimus (RAD001) is a derivative of rapamycin and a potent, orally bioavailable inhibitor of the mechanistic Target of Rapamycin (mTOR). It functions as a highly selective allosteric inhibitor of the mTOR Complex 1 (mTORC1), a central regulator of cell growth, proliferation, and metabolism. By forming a complex with the intracellular protein FKBP12, this compound binds to the mTOR protein within the mTORC1 complex, leading to the inhibition of its kinase activity. This guide provides a detailed technical overview of the mTOR signaling network, the precise mechanism of this compound's selective inhibition, quantitative data on its activity, and detailed experimental protocols for its study.

The mTOR Signaling Network

The mTOR serine/threonine kinase is a master regulator of cellular processes, integrating signals from growth factors, nutrients, energy status, and stress.[1][2] It exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which have different components, substrates, and sensitivities to inhibitors like this compound.[1][3][4]

-

mTOR Complex 1 (mTORC1): This complex is acutely sensitive to nutrient and growth factor signals. Its core components are mTOR, Regulatory-Associated Protein of mTOR (Raptor), and Mammalian Lethal with SEC13 Protein 8 (mLST8).[3][5] Raptor is essential for substrate recruitment. mTORC1 promotes anabolic processes, including protein and lipid synthesis, while inhibiting catabolic processes like autophagy.[4]

-

mTOR Complex 2 (mTORC2): This complex is generally considered rapamycin-insensitive. Its core components are mTOR, Rapamycin-Insensitive Companion of mTOR (Rictor), Mammalian Stress-activated Protein Kinase-Interacting Protein 1 (mSin1), and mLST8.[1][5] mTORC2 is a key regulator of cell survival and cytoskeletal organization, primarily through its phosphorylation of Akt at Serine 473.[2][6]

Upstream Regulation and Downstream Effectors

The activity of both complexes is tightly controlled. The PI3K/Akt pathway is a critical upstream activator of mTORC1. Akt phosphorylates and inhibits the Tuberous Sclerosis Complex (TSC1/TSC2), a GTPase-activating protein for the small GTPase Rheb. In its GTP-bound state, Rheb directly activates mTORC1.

Once active, mTORC1 phosphorylates two key downstream effectors to control protein synthesis:

-

Ribosomal Protein S6 Kinase 1 (S6K1): Phosphorylation of S6K1 leads to increased translation of mRNAs with a 5' terminal oligopyrimidine tract (5' TOP), which typically encode ribosomal proteins and translation factors.[3][7]

-

Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes its dissociation from the cap-binding protein eIF4E, permitting the assembly of the eIF4F translation initiation complex and promoting cap-dependent translation of key mRNAs involved in cell cycle progression and growth, such as those encoding c-Myc and Cyclin D1.[2][7]

The diagram below illustrates the core mTOR signaling pathways and the specific point of inhibition by this compound.

References

- 1. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of mTORC1 and mTORC2 Complex Assembly by Phosphatidic Acid: Competition with Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ccrod.cancer.gov [ccrod.cancer.gov]

- 4. Continuous administration of the mTORC1 inhibitor this compound induces tolerance and decreases autophagy in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 7. Evidence for Direct Activation of mTORC2 Kinase Activity by Phosphatidylinositol 3,4,5-Trisphosphate - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural and Mechanistic Differences Between Everolimus and Rapamycin

For Researchers, Scientists, and Drug Development Professionals

Abstract: Rapamycin (also known as sirolimus) and its derivative, everolimus, are potent inhibitors of the mechanistic target of rapamycin (mTOR), a critical kinase in cell signaling. While both molecules share a common mechanism of action, their clinical profiles and pharmacokinetic properties exhibit significant differences.[1] This guide provides an in-depth analysis of the core structural distinctions between this compound and rapamycin, detailing how a single chemical modification influences their physicochemical properties, target engagement, and overall pharmacological behavior. We present comparative quantitative data, detailed experimental protocols for characterization, and visual diagrams of key pathways and workflows to offer a comprehensive resource for researchers in the field.

Core Structural and Physicochemical Differences

The Macrolide Core

Both rapamycin and this compound are macrolides, characterized by a large macrocyclic lactone ring.[2] This core structure is essential for their biological activity, providing the necessary scaffold to interact with their intracellular receptor, FK506-binding protein 12 (FKBP12).[3] The complex formed by the drug and FKBP12 is the active entity that inhibits mTOR Complex 1 (mTORC1).[][5]

The C40-O-Substitution: A Key Modification

The fundamental structural difference between rapamycin and this compound lies in the substitution at the C40 position on the macrolide ring.[1][3]

-

Rapamycin (Sirolimus) possesses a hydroxyl (-OH) group at this position.

-

This compound is chemically designated as 40-O-(2-hydroxyethyl)rapamycin. It features a 2-hydroxyethyl ether group (-O-CH₂-CH₂-OH) at the same C40 position.[2]

This seemingly minor addition of a hydroxyethyl group is the primary determinant of the differing pharmacokinetic and pharmacodynamic properties observed between the two compounds.[6]

Comparative Physicochemical Properties

The hydroxyethylation of this compound alters its polarity and size, leading to distinct physicochemical properties compared to rapamycin. This modification makes this compound more hydrophilic.[7] These differences are foundational to their varied pharmacokinetic profiles.

| Property | Rapamycin (Sirolimus) | This compound | Reference(s) |

| Molecular Formula | C₅₁H₇₉NO₁₃ | C₅₃H₈₃NO₁₄ | [2] |

| Molecular Weight | 914.2 g/mol | 958.2 g/mol | [2] |

| Oral Bioavailability | ~14% | ~20% | [8] |

| Terminal Half-life (t₁/₂) | ~62 hours | ~30 hours | [6][8][9] |

| Time to Steady State | Longer | Shorter | [10] |

Mechanism of Action and Target Engagement

Formation of the FKBP12-Inhibitor Complex

The mechanism of action for both drugs begins with high-affinity binding to the cytosolic immunophilin FKBP12.[7][11] This binding event is a prerequisite for mTOR inhibition. The resulting drug-FKBP12 complex then acts as the allosteric inhibitor of mTORC1.[][12]

Inhibition of mTORC1 Signaling

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct multiprotein complexes: mTORC1 and mTORC2.[13] Rapamycin and this compound primarily inhibit mTORC1.[5] The drug-FKBP12 complex binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, preventing mTORC1 from phosphorylating its downstream targets, such as S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1).[12][14] This blockade disrupts protein synthesis, cell growth, and proliferation.[15] While mTORC2 is generally considered rapamycin-insensitive, chronic exposure can inhibit mTORC2 assembly and function in some contexts.[5][15] this compound has been reported to have a higher potency for interacting with mTORC2 compared to sirolimus.[6]

Comparative Binding Affinities

Despite the structural modification, both drugs retain high affinity for their initial target, FKBP12. However, subtle differences have been reported. Some studies suggest that the binding of this compound to FKBP12 is approximately 3-fold weaker than that of sirolimus.[10] This difference does not appear to negatively impact its overall efficacy, which is compensated for by its improved pharmacokinetic profile.

| Parameter | Rapamycin (Sirolimus) | This compound | Reference(s) |

| FKBP12 Binding | High Affinity | High Affinity (approx. 3x weaker than Sirolimus) | [10] |

| Primary Target | mTORC1 | mTORC1 | [5] |

| mTORC2 Interaction | Inhibited by chronic exposure | Higher potency of interaction than Sirolimus | [6] |

Pharmacokinetic Profile Comparison

Impact of the Hydroxyethyl Group

The C40-O-(2-hydroxyethyl) group on this compound is the principal driver of its distinct clinical pharmacology.[3][6] This modification leads to:

-

Increased Polarity: The hydroxyethyl group increases the hydrophilicity of the molecule.[7]

-

Improved Absorption: this compound exhibits greater oral bioavailability compared to sirolimus.[3][8] This is partly due to sirolimus being a substrate for selective intestinal cell efflux pumps, a process that affects this compound to a lesser extent.[3]

-

Faster Metabolism and Elimination: this compound has a significantly shorter elimination half-life, allowing it to reach steady-state concentrations more quickly and be cleared from the body faster upon discontinuation.[9][10]

These factors contribute to a more predictable and manageable pharmacokinetic profile for this compound.[16]

Key Experimental Protocols

Protocol: Competitive FKBP12 Binding Assay

This protocol outlines a method to determine the binding affinity (e.g., IC₅₀) of a test compound (e.g., this compound) by measuring its ability to compete with a labeled ligand (e.g., [³H]FK506) for binding to immobilized FKBP12.

References

- 1. This compound is better than rapamycin in attenuating neuroinflammation in kainic acid-induced seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C53H83NO14 | CID 6442177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 5. clinicalpub.com [clinicalpub.com]

- 6. This compound and sirolimus in transplantation-related but different - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sirolimus and this compound Pathway: Reviewing Candidate Genes Influencing Their Intracellular Effects | MDPI [mdpi.com]

- 8. karger.com [karger.com]

- 9. This compound instead of Sirolimus / Rapamycin? Anyone else trying? - Rapamycin Longevity News [rapamycin.news]

- 10. This compound and Sirolimus in Transplantation-Related but Different - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound induces Met inactivation by disrupting the FKBP12/Met complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. mTOR - Wikipedia [en.wikipedia.org]

- 14. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Exploring the mTOR Signalling Pathway and Its Inhibitory Scope in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Everolimus and Its Role in Autophagy Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Everolimus, a derivative of rapamycin, is a potent and specific inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, and survival. A primary consequence of mTOR inhibition by this compound is the induction of autophagy, a catabolic process involving the lysosomal degradation of cellular components. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound induces autophagy, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cancer biology, neurodegenerative disorders, and drug development where the modulation of autophagy by this compound is of significant interest.

Introduction: this compound and the mTOR Pathway

This compound exerts its biological effects by forming a complex with the intracellular immunophilin FK506 binding protein 12 (FKBP12). This this compound-FKBP12 complex then binds directly to and inhibits the mTOR complex 1 (mTORC1).[1] mTORC1 is a central regulator of cellular metabolism and growth, integrating signals from growth factors, nutrients, and cellular energy status.[2] When active, mTORC1 promotes anabolic processes such as protein and lipid synthesis while actively suppressing catabolic processes like autophagy.[3]

The inhibition of mTORC1 by this compound relieves this suppression, thereby initiating the autophagy cascade.[4][5] This induction of autophagy can have dual roles in the context of disease. In some cancers, it acts as a pro-survival mechanism, allowing tumor cells to withstand the metabolic stress induced by therapy.[2][6] Conversely, in other contexts, excessive or prolonged autophagy can lead to a form of programmed cell death. Understanding the intricate molecular details of this compound-induced autophagy is therefore critical for its effective therapeutic application.

The Molecular Mechanism of this compound-Induced Autophagy

The canonical pathway for this compound-induced autophagy begins with the inhibition of mTORC1.[3] Under normal conditions, mTORC1 phosphorylates and inactivates the ULK1 (Unc-51 like autophagy activating kinase 1) complex, which is a key initiator of autophagy.[3][7] The ULK1 complex is composed of ULK1, ATG13, FIP200, and ATG101.[8]

Upon treatment with this compound, the inhibition of mTORC1 leads to the dephosphorylation and activation of the ULK1 complex.[7] This activated complex then translocates to the phagophore assembly site, typically at the endoplasmic reticulum, where it initiates the formation of the autophagosome.[3] This process involves the recruitment and activation of downstream autophagy-related (ATG) proteins, leading to the elongation and closure of the double-membraned autophagosome, which engulfs cytoplasmic cargo. The mature autophagosome then fuses with a lysosome to form an autolysosome, where the contents are degraded by lysosomal hydrolases.[3]

Signaling Pathway Diagram

Caption: this compound inhibits mTORC1, activating the ULK1 complex and initiating autophagy.

Quantitative Assessment of this compound-Induced Autophagy

The induction of autophagy by this compound can be quantified by monitoring the levels of key autophagy-related proteins. The most common markers are the conversion of microtubule-associated protein 1 light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II), and the degradation of sequestosome 1 (p62/SQSTM1), an autophagy receptor that is itself degraded in the autolysosome.

| Cell Line/Model | This compound Concentration | Duration of Treatment | Key Quantitative Findings | Reference |

| Breast Cancer Cells (MCF-7) | 1 µM | 24 hours | Increased LC3-II/LC3-I ratio and decreased p62 levels. | [9] |

| Mantle Cell Lymphoma (MCL) | Not specified | Not specified | Increased expression of LC3B-II in sensitive cell lines. | [2] |

| Vascular Smooth Muscle Cells | Not specified | Not specified | Increased conversion of LC3-I to LC3-II and upregulation of Beclin 1. | [5][10] |

| Renal Cell Carcinoma (in vivo) | 1.5 mg/kg/day | 3 days | Increased autophagy markers in liver tissue. | [7] |

| Hepatocellular Carcinoma | 100 nM (in combination) | 48 hours | Downregulation of LC3B and upregulation of p62 in an ex vivo model. | [11] |

| Ras-transformed cells | 30 nM | Not specified | Markedly increased LC3-II expression, especially with radiation. | [12] |

Experimental Protocols for Measuring Autophagy

Accurate assessment of this compound-induced autophagy requires robust experimental methodologies. Below are detailed protocols for commonly used techniques.

Western Blotting for LC3 and p62

This technique is used to quantify the changes in the protein levels of LC3-II and p62.

-

Cell Lysis:

-

Treat cells with the desired concentration of this compound for the specified duration.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins on a 12-15% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software. The LC3-II/LC3-I ratio and the level of p62 relative to the loading control are calculated.

-

Fluorescence Microscopy for LC3 Puncta Formation

This method visualizes the localization of LC3 to autophagosomes, which appear as fluorescent puncta.

-

Cell Culture and Transfection:

-

Plate cells on glass coverslips in a multi-well plate.

-

Transfect the cells with a plasmid encoding a fluorescently tagged LC3 protein (e.g., GFP-LC3 or mCherry-LC3). Stable cell lines expressing these constructs are also commonly used.

-

-

This compound Treatment:

-

Treat the transfected cells with this compound. It is crucial to include a negative control (vehicle-treated) and a positive control (e.g., starvation or another known autophagy inducer).

-

To measure autophagic flux, a lysosomal inhibitor such as bafilomycin A1 or chloroquine can be added during the last few hours of this compound treatment. This will cause an accumulation of autophagosomes.

-

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

If not using a fluorescently tagged LC3, incubate with a primary anti-LC3 antibody followed by a fluorescently labeled secondary antibody.

-

Mount the coverslips on microscope slides with a mounting medium containing DAPI to stain the nuclei.

-

-

Image Acquisition and Analysis:

-

Acquire images using a fluorescence or confocal microscope.

-

Quantify the number of LC3 puncta per cell in multiple fields of view for each experimental condition. An increase in the number of puncta indicates autophagy induction.

-

Experimental Workflow Diagram

Caption: Workflow for assessing this compound-induced autophagy via Western blot and microscopy.

Logical Relationship of this compound Action

The induction of autophagy by this compound is a direct consequence of its primary pharmacological action. The logical flow from drug administration to the cellular response can be visualized as a series of cause-and-effect relationships.

Caption: Logical flow from this compound administration to cellular response via autophagy.

Conclusion and Future Directions

This compound is a potent inducer of autophagy through its specific inhibition of mTORC1. This action has profound implications for its therapeutic use, as the resulting autophagic response can either promote cancer cell survival or contribute to cell death. The quantitative assessment of autophagy through methods like Western blotting for LC3 and p62, and fluorescence microscopy for LC3 puncta, are essential tools for elucidating the role of autophagy in the therapeutic efficacy of this compound.

Future research should focus on several key areas. Firstly, a deeper understanding of the context-dependent role of this compound-induced autophagy is needed to predict whether it will be cytoprotective or cytotoxic in different tumor types and genetic backgrounds. Secondly, the development of more sophisticated methods to measure autophagic flux in vivo will be crucial for clinical studies. Finally, combination therapies that either enhance or inhibit autophagy in conjunction with this compound treatment represent a promising avenue for improving patient outcomes.[6][13] This technical guide provides a foundational understanding of the core mechanisms and methodologies that will be instrumental in advancing these future research endeavors.

References

- 1. portlandpress.com [portlandpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Investigating the Role of this compound in mTOR Inhibition and Autophagy Promotion as a Potential Host-Directed Therapeutic Target in Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Cytoprotective and Cytotoxic Functions of Autophagy in Response to mTOR Inhibitors [imrpress.com]

- 5. karger.com [karger.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Continuous administration of the mTORC1 inhibitor this compound induces tolerance and decreases autophagy in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The ULK1 complex: Sensing nutrient signals for autophagy activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound induces G1 cell cycle arrest through autophagy-mediated protein degradation of cyclin D1 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enhanced autophagy by this compound contributes to the antirestenotic mechanisms in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Combining this compound and Ku0063794 Promotes Apoptosis of Hepatocellular Carcinoma Cells via Reduced Autophagy Resulting from Diminished Expression of miR-4790-3p - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Role of Autophagy in Cancer: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Anti-Tumor Activity of Everolimus: A Technical Guide

Introduction

Everolimus (also known as RAD001) is an orally administered, second-generation inhibitor of the mammalian target of rapamycin (mTOR).[1][2] It is a derivative of rapamycin (sirolimus) and exerts its anti-tumor effects by selectively targeting the mTOR Complex 1 (mTORC1).[1][3] Dysregulation of the PI3K/AKT/mTOR signaling pathway is a common event in human cancers, making it a critical target for therapeutic intervention.[3][4] this compound has demonstrated broad anti-proliferative activity in a multitude of preclinical cancer models, leading to its clinical approval for various malignancies, including renal cell carcinoma, breast cancer, and neuroendocrine tumors.[4][5][6]

This technical guide provides an in-depth overview of the preclinical studies evaluating the anti-tumor activity of this compound. It summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.

Mechanism of Action

This compound functions by first forming a complex with the intracellular immunophilin FK506-binding protein 12 (FKBP12).[7] This this compound-FKBP12 complex then binds directly to and allosterically inhibits mTORC1, a serine/threonine kinase complex.[1] The inhibition of mTORC1 disrupts the phosphorylation of its key downstream effectors: p70 S6 kinase (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[7] This blockade suppresses the translation of critical mRNAs involved in cell cycle progression (e.g., Cyclin D1, c-Myc), cell growth, and proliferation, ultimately leading to G1 phase cell cycle arrest.[8] Furthermore, this compound can induce apoptosis and inhibit angiogenesis by reducing the expression of factors like hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF).[1][8][9]

In Vitro Anti-Tumor Activity

This compound has demonstrated potent anti-proliferative effects across a wide spectrum of human cancer cell lines. The primary outcomes measured in vitro include inhibition of cell proliferation (IC50), induction of cell cycle arrest, and apoptosis.

Quantitative Data Summary: In Vitro Studies

| Cancer Type | Cell Line(s) | Key Findings | Reference |

| Ovarian Cancer | SKOV3 | Early apoptosis increased from 8% (control) to 14.5% (500 nM this compound). | [8] |

| OVCAR5 | Early apoptosis increased from 6.7% (control) to 12.5% (500 nM this compound). | [8] | |

| Esophageal Squamous Cell Carcinoma | TE4, TE11 | 20 nM this compound decreased cell proliferation, increased the G0/G1 phase population, and induced early apoptosis. | [10] |

| T-Cell Lymphoma | ALCL, CTCL lines | 10 nM this compound inhibited the phosphorylation of mTOR and its downstream target, ribosomal S6. | [11] |

| Breast Cancer | Luminal cell lines | 10 out of 13 this compound-sensitive cell lines were of the luminal subtype. This compound enhanced the effect of tamoxifen and fulvestrant. | [12] |

| Osteosarcoma | KHOS | 10 nM this compound effectively inhibited mTORC1 signaling (P-p70 S6K, P-4E BP1). | [13] |

Key Experimental Protocols: In Vitro Assays

A typical workflow for assessing the in vitro efficacy of this compound involves several standard assays.

References

- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase I and pharmacokinetic study of this compound, an mTOR inhibitor, in combination with docetaxel for recurrent/refractory non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of this compound in malignant bone tumor therapy: Molecular mechanisms, preclinical evidence, and advances in clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A phase II study of this compound in patients with advanced solid malignancies with TSC1, TSC2, NF1, NF2 or STK11 mutations - Devarakonda - Journal of Thoracic Disease [jtd.amegroups.org]

- 5. This compound - NCI [cancer.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. This compound – a new approach in the treatment of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound exhibits anti-tumorigenic activity in obesity-induced ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound in pituitary tumor: a review of preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The mTORC1 inhibitor this compound has antitumor activity in vitro and produces tumor responses in patients with relapsed T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro activity of the mTOR inhibitor this compound, in a large panel of breast cancer cell lines and analysis for predictors of response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Everolimus: A Deep Dive into its Impact on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular mechanisms by which everolimus, a potent inhibitor of the mammalian target of rapamycin (mTOR), governs cell cycle progression. We will delve into the core signaling pathways, present quantitative data on its effects, and provide detailed experimental protocols for key assays, offering a comprehensive resource for professionals in the field of oncology and drug development.

Core Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Signaling Pathway

This compound exerts its anti-proliferative effects primarily through the inhibition of mTOR Complex 1 (mTORC1), a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[1][2] this compound first forms a complex with the intracellular protein FK506 binding protein-12 (FKBP-12).[1][3] This this compound-FKBP12 complex then binds to and allosterically inhibits mTORC1.[1][2]

The inhibition of mTORC1 disrupts the phosphorylation of its key downstream effectors, namely the 70-kDa ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[2][4] This disruption leads to a significant reduction in the synthesis of proteins essential for cell cycle progression, ultimately culminating in cell cycle arrest.[1][3]

The Impact of this compound on Cell Cycle Progression: A G1 Phase Arrest

The primary consequence of this compound-mediated mTORC1 inhibition on the cell cycle is a robust arrest in the G1 phase.[5][6][7][8] This blockage prevents cells from transitioning into the S phase, the DNA synthesis phase, thereby halting cellular proliferation.[3] Some studies have also reported an S phase arrest in certain breast cancer cell lines.[9][10][11]

The G1 arrest is orchestrated through the modulation of key cell cycle regulatory proteins:

-

Downregulation of Cyclin D1: A critical event in this compound-induced G1 arrest is the marked reduction in the levels of Cyclin D1.[4][6] Cyclin D1 is a vital regulatory subunit of the cyclin-dependent kinases 4 and 6 (CDK4/6). One proposed mechanism for this reduction is through autophagy-mediated protein degradation, which appears to occur prior to the onset of G1 arrest.[4][5][8]

-

Inhibition of CDK4/6 Activity: The decrease in Cyclin D1 levels leads to a subsequent reduction in the activity of the Cyclin D1-CDK4/6 complexes.[12]

-